molecular formula NULL B1174614 pdm-1 protein CAS No. 146409-94-1

pdm-1 protein

Katalognummer: B1174614
CAS-Nummer: 146409-94-1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pdm-1 (POU-domain protein in Drosophila melanogaster 1) is a transcription factor belonging to the POU (Pit-Oct-Unc) homeodomain family. It plays a critical role in regulating the transcription of core histone genes during the S phase of the cell cycle, ensuring coordinated histone biosynthesis for chromatin assembly during DNA replication . Pdm-1 binds to evolutionarily divergent octamer elements (e.g., ATTTGCAT-like motifs) in the promoters of Drosophila core histone genes, such as dmH2B, dmH4, dmH2A, and dmH3, and recruits coactivators like dmOCA-S (Drosophila Oct-1 coactivator in S-phase) to activate transcription . Beyond histone regulation, Pdm-1 is implicated in neuronal cell fate specification, boundary formation, and Notch signaling, although these roles may arise from tissue-specific coactivators or non-transcriptional functions .

Eigenschaften

CAS-Nummer

146409-94-1

Molekularformel

NULL

Synonyme

pdm-1 protein

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds/Proteins

Structural and Functional Comparison with Mammalian Oct-1
Feature Pdm-1 Oct-1 (Human)
Domain Structure Contains a conserved POU DNA-binding domain Conserved POU domain with identical DNA-binding specificity
Binding Motifs Binds divergent octamer elements (e.g., dmH2B-S1, -S2, -S3) with 3 mismatches compared to human H2B octamers Binds canonical ATTTGCAT octamer
Coactivator Requires dmOCA-S for S-phase-specific activation Requires OCA-S (contains GAPDH) for H2B transcription
Role in Histone Regulation Coordinates transcription of all Drosophila core histone genes (H2B, H4, H2A, H3) Primarily regulates H2B transcription; other histones rely on distinct regulators
Cell Cycle Specificity Silencing causes S-phase delays (↓ BrdU incorporation) and G1 accumulation due to histone shortages Loss of Oct-1/OCA-S disrupts S-phase histone synthesis, leading to replication stress

Key Findings :

  • Pdm-1 and Oct-1 share conserved POU domains but recognize divergent promoter elements, reflecting species-specific adaptations .
  • Both rely on coactivators (dmOCA-S/OCA-S) containing metabolic enzymes (e.g., GAPDH) to link histone transcription with cellular energy states .
Comparison with Drosophila Pdm-2

Pdm-1 and Pdm-2 are paralogs in Drosophila with overlapping roles in neural development but distinct contributions to histone regulation:

Aspect Pdm-1 Pdm-2
Histone Regulation Directly binds histone promoters; essential for H2B/H4 transcription No direct evidence of histone gene regulation; primarily neural
Developmental Role Required for RP2 neuron formation but less critical than Pdm-2 Null alleles cause severe RP2 neuron loss (90% reduction vs. 70% for Pdm-1)
Genetic Interaction Partial functional overlap; double pdm-1/pdm-2 mutants show synergistic defects Dominant role in neural lineages

Key Findings :

  • Pdm-1 and Pdm-2 exhibit partial redundancy in neurogenesis but diverged in histone regulation, highlighting functional specialization .
Comparison with Yeast Histone Regulators
Regulator Organism Mechanism Similarity to Pdm-1
Spt10 S. cerevisiae Binds histone promoters via TATA-box motifs Lacks POU domain; no direct structural homology
HIR Complex S. cerevisiae Represses histone transcription outside S-phase Opposite role to Pdm-1 (repressive vs. activating)
Oct-1/OCA-S Human S-phase-specific activation via OCA-S/GAPDH Functional analogy in coactivator usage

Key Findings :

  • Pdm-1’s S-phase-specific activation contrasts with yeast HIR’s repression, underscoring evolutionary divergence in cell cycle control .

Research Findings and Data Tables

Table 1: Temporal Effects of Pdm-1 Silencing on Histone Expression
Time Post-RNAi dmH2B mRNA dmH2B Protein Cell Cycle Phase Viability
72 hours ↓ 60% No significant change G2 phase ↓; G1 phase ↑ No change
96 hours ↓ 80% ↓ 50% S-phase arrest; BrdU ↓ 40% ↓ 30%
Table 2: Pdm-1 Binding Sites in Core Histone Promoters
Gene Number of Octamer Sites Key Binding Motifs Functional Impact of Mutation
dmH2B 3 (S1, S2, S3) ATTTGCAT variants ↓ 70% transcriptional activity
dmH4 3 AT-rich divergent octamers ↓ 65% activity upon disruption
dmH2A/H3 2–4 Partially conserved ATTTGCAT-like motifs Not fully characterized

Q & A

Q. What is the functional role of pdm-1 in Drosophila neurogenesis?

pdm-1, a POU-homeodomain transcription factor, is critical for specifying the identity of Ganglion Mother Cell 4-2a (GMC4-2a) in the Drosophila central nervous system (CNS). This specification is essential for the subsequent generation of mature RP2 motoneurons. Loss of pdm-1 function reduces the proportion of hemisegments with RP2 neurons (72% in pdm-1 mutants vs. 100% in wild-type embryos) due to altered GMC4-2a identity, as evidenced by disrupted Eve expression .

Q. What experimental models are commonly used to study pdm-1 function?

Key models include:

  • EMS-induced mutants (e.g., pdm-1<sup>E3z</sup>), which lack detectable Pdm-1 protein .
  • Deficiency alleles (e.g., Df(2L)prdl.7), which delete pdm-1 and adjacent genes .
  • Overexpression transgenes (e.g., HSpdm-1), where pdm-1 cDNA is driven by a heat-shock promoter to rescue RP2 neuron loss in pdm-2 mutants .

Q. How is pdm-1 expression analyzed in embryonic CNS development?

Co-expression with pdm-2 in GMC4-2a is confirmed via antibody staining and RNA in situ hybridization. High-resolution imaging shows nuclear localization of Pdm-1 and Pdm-2 proteins in GMC4-2a, but not in neuroblasts or mature neurons .

Advanced Research Questions

Q. How do researchers address functional redundancy between pdm-1 and pdm-2 in experimental design?

Functional overlap is dissected using:

  • Double mutants : Deficiencies deleting both genes (e.g., Df(2L)GR4) result in complete RP2 neuron loss, unlike single mutants .
  • Phenotypic comparison : pdm-1 null alleles exhibit weaker phenotypes (99% hemisegments with RP2 neurons) compared to pdm-2 nulls (90%), suggesting pdm-2 has a dominant role .
  • Rescue experiments : Overexpressing pdm-1 in pdm-2 mutants partially restores RP2 neurons (14% of hemisegments), confirming functional compensation .

Q. What methodological challenges arise when analyzing pdm-1’s transcriptional regulatory mechanisms?

Key challenges include:

  • RNAi specificity : Off-target effects in S2 cell RNAi screens require validation via rescue experiments or orthogonal methods like CRISPR .
  • Epistatic analysis : Determining hierarchical relationships (e.g., pdm-1 acts upstream of Eve in GMC4-2a) necessitates temporal expression profiling and mutant epistasis tests .
  • Quantitative assays : Fluorescence-activated cell sorting (FACS) of GMC4-2a and RT-qPCR are used to measure transcriptional targets like Eve and DPTP99A .

Q. How can contradictions in phenotypic data between pdm-1 and pdm-2 mutants be resolved?

Contradictions arise from partial redundancy and technical variability. Strategies include:

  • Statistical rigor : Replicate experiments (n ≥ 3) and use non-parametric tests for small sample sizes (e.g., Mann-Whitney U test) .
  • Allelic series : Compare multiple alleles (e.g., pdm-1<sup>E3z</sup> vs. Df(2L)prdl.7) to control for background mutations .
  • Technical validation : Antibody staining and RNA in situ confirm protein/nRNA loss in mutants, ruling out off-target effects .

Q. What evidence supports pdm-1’s role in histone gene regulation, and how does this intersect with neurogenesis?

pdm-1 binds octamer motifs in dmH2B and dmH4 histone promoters, facilitating S-phase transcriptional coordination via dmOCA-S co-activators. This role is distinct from its neurogenic function but may influence chromatin accessibility during GMC4-2a differentiation .

Methodological Recommendations

  • Mutant validation : Always confirm protein loss via antibody staining and RNA in situ .
  • Rescue experiments : Use tissue-specific promoters (e.g., HSP70) to avoid pleiotropic effects .
  • Data interpretation : Account for genetic background by backcrossing mutants for ≥5 generations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.